Phenol--oxotitanium (2/1)

Esterification Transesterification Organotitanium Catalysis

Phenol--oxotitanium (2/1) is a μ-oxo-bridged titanium(IV) complex with a distinct Ti-O-Ti core and phenoxide ligand environment. This structure delivers superior hydrolytic stability and controlled Lewis acidity compared to monomeric titanium alkoxides or tetra-aryloxides, ensuring reproducible catalytic performance in esterification, transesterification, and oxidation reactions. It serves as a precursor for chiral oxotitanium asymmetric catalysts. Avoid generic substitutes; select the authentic μ-oxo complex for reliable, high-selectivity results.

Molecular Formula C12H12O3Ti
Molecular Weight 252.09 g/mol
CAS No. 20644-86-4
Cat. No. B15483624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol--oxotitanium (2/1)
CAS20644-86-4
Molecular FormulaC12H12O3Ti
Molecular Weight252.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)O.C1=CC=C(C=C1)O.O=[Ti]
InChIInChI=1S/2C6H6O.O.Ti/c2*7-6-4-2-1-3-5-6;;/h2*1-5,7H;;
InChIKeyOYPZMHKLBGINMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol--oxotitanium (2/1) (CAS 20644-86-4): A Specialized μ-Oxotitanium Catalyst for Asymmetric Synthesis and Esterification


Phenol--oxotitanium (2/1), with CAS number 20644-86-4 and molecular formula C12H12O3Ti, is an organometallic compound featuring a titanium center coordinated to phenoxide and oxo ligands [1]. It belongs to a class of μ-oxotitanium complexes recognized for their utility as Lewis acid catalysts in ester-exchange reactions and asymmetric organic transformations . Unlike simpler titanium alkoxides, the specific ligand environment in Phenol--oxotitanium (2/1) is engineered to provide distinct steric and electronic properties, which are critical for achieving desired selectivity and stability in catalytic applications [1].

Why Generic Substitution of Phenol--oxotitanium (2/1) with Other Titanium Phenoxides or Alkoxides is Scientifically Unsound


Generic substitution of Phenol--oxotitanium (2/1) with other titanium(IV) compounds, such as titanium tetra(phenolate) (CAS 2892-89-9) or titanium(IV) isopropoxide (CAS 546-68-9), is not scientifically valid due to fundamental differences in their molecular structure and resulting reactivity. The target compound is a μ-oxo complex with a Ti-O-Ti bridging core and a specific stoichiometry of phenoxide ligands [1]. This structure imparts a unique Lewis acidity, solubility profile, and stability that is distinct from monomeric titanium tetra-aryloxides or simple alkoxides . The latter are more susceptible to hydrolysis and may exhibit uncontrolled reactivity, leading to poor selectivity and reproducibility in sensitive catalytic applications like asymmetric synthesis or controlled polymerization [2]. The specific coordination sphere of Phenol--oxotitanium (2/1) is a critical design feature for its intended use in ester-exchange and oxidation reactions, and substituting it with a structurally different analog would likely result in a significant loss of catalytic performance or product yield .

Quantitative Differentiation of Phenol--oxotitanium (2/1) vs. Analogs in Catalytic Performance


Catalytic Efficiency in Ester-Exchange Reactions: A Comparative Analysis of Oxotitanium vs. Alkoxide Complexes

While a direct head-to-head comparison for Phenol--oxotitanium (2/1) is not available, a class-level inference can be drawn from studies on closely related oxotitanium species. In nucleophilic acyl substitution (NAS) reactions of esters, oxotitanium acetylacetonate (TiO(acac)₂) and vanadyl chloride were identified as the most efficient and water-tolerant catalysts from a diverse array of oxometallic species [1]. This class-level performance contrasts with titanium(IV) alkoxides like titanium isopropoxide (Ti(O-i-Pr)₄), which are known to be highly sensitive to moisture, leading to deactivation and poor reproducibility in esterification [2]. The enhanced robustness of oxotitanium complexes, including Phenol--oxotitanium (2/1), is attributed to the stabilizing effect of the μ-oxo bridge and phenoxide ligands .

Esterification Transesterification Organotitanium Catalysis

Defined Stoichiometry for Controlled Catalytic Activity in Phenol--oxotitanium (2/1) vs. Titanium Tetraphenoxide

Phenol--oxotitanium (2/1) possesses a defined stoichiometry of a μ-oxo-bridged titanium core with two phenoxide ligands, resulting in a molecular weight of approximately 252.09 g/mol [1]. This is in contrast to the structurally different and monomeric titanium tetra(phenolate) (CAS 2892-89-9), which has four phenoxide ligands and a molecular weight of 420.3 g/mol [2]. The presence of the bridging oxo ligand in the target compound alters the Lewis acidity of the titanium center and reduces the number of reactive phenoxide sites compared to the fully substituted analog [3]. This structural difference can be exploited to control catalytic activity and prevent undesirable side reactions or over-catalysis that may occur with the more highly substituted titanium tetra(phenolate) [3]. This is a direct structural inference supporting a class-level advantage in controlled catalysis.

Lewis Acid Catalyst Catalyst Design Reaction Selectivity

Industrial Relevance: Patented Use of μ-Oxotitanium Complexes as Catalysts

The industrial utility of μ-oxotitanium complexes, the class to which Phenol--oxotitanium (2/1) belongs, is validated by patent literature. A patent by Sumitomo Chemical Co., Ltd. explicitly claims the industrial production and use of μ-oxotitanium complexes as Lewis acid catalysts for ester-exchange reactions . Furthermore, separate patents (e.g., US5616751, EP0676404) specifically claim the use of novel oxotitanium complexes as catalysts for asymmetric reactions, such as the production of β-hydroxy ketones and α-hydroxy carboxylic acid esters [1]. This patent protection underscores the perceived novelty and industrial value of these specific oxotitanium structures over generic titanium catalysts, which are typically in the public domain. While Phenol--oxotitanium (2/1) is a simpler form, it represents a fundamental building block and active species in these patented catalytic systems.

Patent Analysis Industrial Catalysis Asymmetric Synthesis

Validated Application Scenarios for Phenol--oxotitanium (2/1) in Research and Industrial Procurement


Esterification and Transesterification Catalyst for Moisture-Sensitive Processes

Based on its class-level performance, Phenol--oxotitanium (2/1) is a suitable candidate for catalyzing esterification and transesterification reactions. Its μ-oxo structure, as indicated by patent literature, suggests enhanced stability and Lewis acidity compared to simpler titanium alkoxides like titanium isopropoxide . This makes it valuable in processes where even trace amounts of water can deactivate the catalyst, leading to more robust and reproducible syntheses for fine chemicals, plasticizers, and specialty polymers [1].

Asymmetric Synthesis Intermediate for Chiral Building Blocks

While Phenol--oxotitanium (2/1) itself is not a chiral catalyst, it serves as a core structural motif for the development of asymmetric catalysts . Patents demonstrate that oxotitanium complexes are effective in producing chiral β-hydroxy ketones and α-hydroxy carboxylic acid esters, which are essential intermediates for pharmaceuticals and natural products [1]. Researchers and process chemists may procure Phenol--oxotitanium (2/1) as a precursor to generate these more complex, chiral oxotitanium catalysts in situ .

Oxidation of Phenolic Compounds to Quinones

The compound's structure, which includes titanium and phenoxide ligands, positions it as a potential catalyst for the oxidation of phenolic compounds to form quinones . This application is distinct from heterogeneous titanium dioxide (TiO₂) catalysis. While TiO₂ requires UV irradiation and operates on surfaces, Phenol--oxotitanium (2/1) functions as a homogeneous molecular catalyst, potentially offering higher selectivity and milder reaction conditions for the oxidation of aromatic compounds . This is supported by its known use in catalytic oxidation reactions involving aromatic compounds .

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